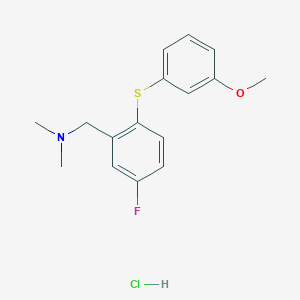

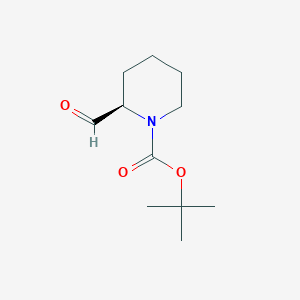

tert-ブチル 5-ブロモ-1H-インドール-3-カルボン酸エステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound tert-Butyl 5-bromo-1H-indole-3-carboxylate is a chemical of interest in various fields of chemistry and pharmaceuticals due to its potential as an intermediate in the synthesis of more complex molecules. While the provided papers do not directly discuss tert-Butyl 5-bromo-1H-indole-3-carboxylate, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and analysis.

Synthesis Analysis

The synthesis of related indole derivatives is well-documented in the provided papers. For instance, the synthesis of tert-butyl esters of indole-5-carboxylic acid is achieved by reacting the appropriate carboxylic acids with tert-butyl trichloroacetimidate, as described in one of the studies . Another paper discusses the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate through a three-step substitution reaction . These methods could potentially be adapted for the synthesis of tert-Butyl 5-bromo-1H-indole-3-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction and NMR spectroscopy . These techniques provide detailed information about the arrangement of atoms within a molecule and can be used to confirm the structure of tert-Butyl 5-bromo-1H-indole-3-carboxylate once synthesized.

Chemical Reactions Analysis

The reactivity of indole derivatives is influenced by the substituents on the indole ring. For example, the presence of a tert-butyl group can affect the electron density and steric hindrance, which in turn can influence the reactivity of the compound in further chemical reactions . The papers provide insights into the reactivity of similar compounds, which could be extrapolated to tert-Butyl 5-bromo-1H-indole-3-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are crucial for their practical applications. The provided papers discuss the characterization of related compounds using NMR, IR, MS, and computational methods like DFT . These studies can help predict the properties of tert-Butyl 5-bromo-1H-indole-3-carboxylate and guide its handling and use in further chemical synthesis.

科学的研究の応用

がん治療

インドール誘導体は、がん細胞の治療に用いられてきた生物活性化合物である . それらは、様々な生物学的に重要な特性を示し、近年注目を集めている .

抗菌作用

インドール誘導体は、微生物と戦う可能性を示している . それらのユニークな構造により、様々な生物学的標的に相互作用することができ、この分野で効果的になる .

様々な疾患の治療

インドール誘導体は、人体における様々なタイプの障害の治療に用いられてきた . これには、これらの化合物の汎用性を示す、幅広い状態が含まれる .

抗ウイルス作用

インドール誘導体は抗ウイルス活性を有する . 特定の誘導体は、抗ウイルス剤として調製され、報告されており、様々なウイルスに対して阻害活性を示している .

抗炎症作用

作用機序

Target of Action

Tert-Butyl 5-bromo-1H-indole-3-carboxylate, also known as N-Boc-5-bromoindole, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of tert-Butyl 5-bromo-1H-indole-3-carboxylate. For instance, storage conditions can affect the compound’s stability . .

Safety and Hazards

This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include wearing protective gloves, eye protection, face protection, and washing thoroughly after handling . If skin or eye irritation occurs or persists, medical advice or attention should be sought .

特性

IUPAC Name |

tert-butyl 5-bromo-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)10-7-15-11-5-4-8(14)6-9(10)11/h4-7,15H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCLXRQHVKTSSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CNC2=C1C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647745 |

Source

|

| Record name | tert-Butyl 5-bromo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1033265-51-8 |

Source

|

| Record name | tert-Butyl 5-bromo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid](/img/structure/B153384.png)